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CAS No.: 2044704-44-9

Cat. No.: B1435845

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug

candidates has become a cornerstone for enhancing pharmacological properties. This guide

delves into the nuanced structure-activity relationships (SAR) of perfluorophenoxyethylamine

analogs, a chemical class with significant potential for modulating key central nervous system

targets. By examining the effects of fluorine substitution on the phenoxy ring and modifications

to the ethylamine side chain, we aim to provide a comprehensive resource for the rational

design of novel therapeutics.

Introduction: The Rationale for Perfluorination in
Phenoxyethylamine Scaffolds
The phenoxyethylamine moiety is a well-established pharmacophore present in numerous

clinically significant drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine.
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The introduction of perfluoroalkyl groups, such as the pentafluorosulfanyl (SF₅) group, in place

of more traditional substituents like the trifluoromethyl (CF₃) group, offers a compelling strategy

to modulate a molecule's physicochemical and pharmacological profile. The high

electronegativity and steric bulk of perfluoroalkyl groups can profoundly influence factors such

as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide

will explore these influences within the context of perfluorophenoxyethylamine analogs, with a

particular focus on their interactions with monoamine transporters.

Core Structure and Key Modification Points
The fundamental scaffold of the compounds discussed herein is the N-methyl-3-phenoxy-3-

phenylpropan-1-amine structure, analogous to fluoxetine. The key points for chemical

modification and SAR analysis are:

The Perfluorinated Phenyl Ring: The degree and nature of fluorination on the phenoxy group

are critical determinants of activity.

The Ethylamine Side Chain: Modifications to the length of the alkyl chain and the nature of

the amine substituent can significantly impact potency and selectivity.

The Phenyl Ring (Non-Phenoxy): Substituents on this ring also contribute to the overall

pharmacological profile.

Caption: Core scaffold and key modification points.

Comparative Analysis of Biological Activity
The primary biological targets for many phenoxyethylamine analogs are the monoamine

transporters, specifically the serotonin transporter (SERT), the dopamine transporter (DAT),

and the norepinephrine transporter (NET).[4] Inhibition of these transporters leads to increased

synaptic concentrations of the respective neurotransmitters, which is the therapeutic basis for

many antidepressants and other CNS-active drugs.

A key study in this area investigated the replacement of the trifluoromethyl (CF₃) group in

fluoxetine and its analogs with a pentafluorosulfanyl (SF₅) group.[1] This bioisosteric

replacement provides a direct comparison of the effects of these two perfluoroalkyl groups on

biological activity.
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Impact on Serotonin Receptor Binding
The substitution of a CF₃ group with an SF₅ group on the phenoxy ring of fenfluramine, a

related phenethylamine, resulted in a significant enhancement of potency at several serotonin

receptor subtypes.[1] This suggests that the increased steric bulk and unique electronic

properties of the SF₅ group can lead to more favorable interactions within the binding pockets

of these receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Fenfluramine Analogs at Serotonin

Receptors

Compound 5-HT₂B 5-HT₂C 5-HT₆

Fenfluramine (CF₃

analog)
>10,000 1,100 2,700

SF₅ Analog of

Fenfluramine
18 502 120

Data sourced from Welch & Lim (2007)[1]

The dramatic increase in affinity for the 5-HT₂B, 5-HT₂C, and 5-HT₆ receptors highlights the

profound impact of the pentafluorosulfanyl substitution.

Monoamine Transporter Inhibition
While specific data for perfluorophenoxyethylamine analogs at monoamine transporters is

limited in the public domain, we can infer potential trends based on related fluorinated

compounds. For instance, studies on fluorinated prolintane analogs have shown that ring

modifications can significantly alter their pharmacology at DAT, NET, and SERT.[5] Generally,

fluorine substitution is known to enhance the potency of monoamine transporter inhibitors.[6]

A hypothetical comparison based on the known properties of fluoxetine and the trends

observed with SF₅ substitution is presented below. It is anticipated that a pentafluorosulfanyl

analog of fluoxetine would exhibit altered selectivity and potency at SERT and other

monoamine transporters.
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Table 2: Hypothetical Comparative Monoamine Transporter Inhibition (IC₅₀, nM)

Compound SERT DAT NET
SERT/DAT
Selectivity

Fluoxetine (CF₃

analog)
~1 ~200 ~300 ~200

Hypothetical SF₅

Analog
Potentially <1

Potentially

altered

Potentially

altered

Potentially

enhanced

This table is illustrative and based on extrapolations. Further experimental data is required for

confirmation.

The rationale for predicting enhanced SERT affinity and selectivity lies in the unique electronic

and steric profile of the SF₅ group, which may foster more specific and robust interactions with

the SERT binding site.[3]

Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the

SAR analysis of perfluorophenoxyethylamine analogs.

Synthesis of a Pentafluorosulfanyl Analog of Fluoxetine
This protocol is adapted from the synthesis of related SF₅-containing compounds.[2][7]

Objective: To synthesize N-methyl-3-phenyl-3-(4-(pentafluorosulfanyl)phenoxy)propan-1-amine.

Materials:

3-chloro-1-phenylpropan-1-one

4-(pentafluorosulfanyl)phenol

Methylamine (40% in water)

Sodium borohydride (NaBH₄)
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Potassium carbonate (K₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Methanol

Standard glassware and purification apparatus (chromatography)

Procedure:

Step 1: Synthesis of 3-chloro-1-phenyl-1-(4-(pentafluorosulfanyl)phenoxy)propane.

To a solution of 4-(pentafluorosulfanyl)phenol (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5

eq).

Stir the mixture at room temperature for 30 minutes.

Add 3-chloro-1-phenylpropan-1-one (1.1 eq) and heat the reaction to 80°C for 4 hours.

Cool the reaction to room temperature, pour into water, and extract with diethyl ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography.

Step 2: Reduction of the Ketone.

Dissolve the product from Step 1 in methanol.

Cool the solution to 0°C and add NaBH₄ (1.5 eq) portion-wise.

Stir the reaction at room temperature for 2 hours.

Quench the reaction by the slow addition of water.

Extract the product with diethyl ether, wash with brine, dry, and concentrate.
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Step 3: Amination.

Dissolve the alcohol from Step 2 in a suitable solvent (e.g., methanol).

Add an excess of aqueous methylamine (e.g., 5 eq).

Heat the reaction in a sealed tube at 100°C for 12 hours.

Cool the reaction, concentrate under reduced pressure, and partition between diethyl

ether and water.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, dry, and concentrate.

Purify the final product by column chromatography to yield the target compound.

Starting Materials:
4-(pentafluorosulfanyl)phenol

3-chloro-1-phenylpropan-1-one

Step 1: Ether Synthesis
(SNAr Reaction)

Step 2: Ketone Reduction
(NaBH4)

Step 3: Amination
(Methylamine)

Final Product:
Pentafluorosulfanyl
Fluoxetine Analog
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Click to download full resolution via product page

Caption: Synthetic workflow for a pentafluorosulfanyl analog.

In Vitro Monoamine Transporter Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test

compounds for SERT, DAT, and NET.[8][9]

Objective: To determine the Ki values of perfluorophenoxyethylamine analogs at human

monoamine transporters.

Materials:

Cell membranes expressing human SERT, DAT, or NET

Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET)

Non-labeled standards for non-specific binding determination (e.g., clomipramine for SERT,

GBR 12909 for DAT, desipramine for NET)

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

96-well microplates

Glass fiber filters

Scintillation fluid and counter

Procedure:

Preparation:

Prepare serial dilutions of the test compounds.

Thaw the cell membrane preparations on ice.

Dilute the radioligand to the desired concentration (typically at or below its Kd) in assay

buffer.
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Assay Incubation:

In a 96-well plate, add assay buffer, the test compound solution, the radioligand solution,

and the cell membrane preparation.

For total binding wells, add buffer instead of the test compound.

For non-specific binding wells, add a high concentration of the appropriate non-labeled

standard.

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach

equilibrium.

Filtration and Washing:

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to

separate bound from free radioligand.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Detection:

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific

radioligand binding) from the resulting sigmoidal curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Prepare Reagents:
Test Compounds, Radioligand,

Cell Membranes

Incubate in 96-well Plate

Rapid Filtration and Washing

Scintillation Counting

Data Analysis:
Calculate IC50 and Ki

Click to download full resolution via product page

Caption: Radioligand binding assay workflow.

Causality and Self-Validation in Experimental
Design
The choice of experimental protocols is guided by the need for robust and reproducible data.

The competitive radioligand binding assay is considered the gold standard for determining

ligand affinity to a receptor due to its sensitivity and direct measurement of the binding

interaction.[10] The use of well-characterized radioligands and specific standards for non-

specific binding ensures the validity of the results.
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In the synthesis protocol, each step is followed by purification and characterization (e.g., NMR,

mass spectrometry) to confirm the identity and purity of the intermediates and the final product.

This self-validating system is crucial for ensuring that the biological data obtained is for the

intended compound.

Conclusion and Future Directions
The exploration of perfluorophenoxyethylamine analogs represents a promising avenue for the

discovery of novel CNS-active agents. The substitution of less common perfluoroalkyl groups

like pentafluorosulfanyl for the more traditional trifluoromethyl group can lead to dramatic and

sometimes unexpected improvements in potency and selectivity.[1] The available data, though

limited, strongly suggests that perfluorination of the phenoxy ring is a powerful tool for

modulating the pharmacological profile of phenoxyethylamine-based compounds.

Future research should focus on a more systematic exploration of the SAR of this compound

class. This includes the synthesis and evaluation of a broader range of analogs with varying

degrees of fluorination and different substituents on the ethylamine side chain and the non-

phenoxy phenyl ring. A comprehensive analysis of their activity at SERT, DAT, and NET, as well

as a broader panel of CNS receptors, will be crucial for identifying candidates with optimal

therapeutic profiles. Furthermore, in vivo studies are needed to assess the pharmacokinetic

and pharmacodynamic properties of these promising analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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